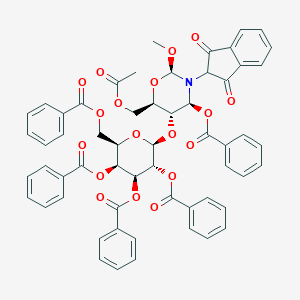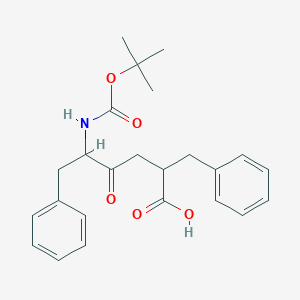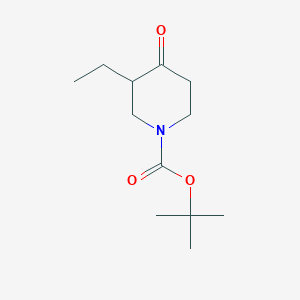
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
"tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate" is a chemical compound involved in various syntheses and chemical studies. It is an intermediate in the synthesis of novel compounds and has been the subject of various chemical analyses.
Synthesis Analysis
The synthesis of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate involves multiple steps, starting from readily available reagents. For example, the synthesis of a similar compound, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, includes steps like SN2 substitution, borohydride reduction, oxidation, and acylation, with an overall high yield (Chen Xin-zhi, 2011).
Molecular Structure Analysis
Molecular structure characterization often involves techniques like FTIR, NMR, and X-ray crystallography. For instance, a related compound was analyzed using X-ray crystallography, revealing its crystal structure and intramolecular hydrogen bonding patterns (N. Çolak et al., 2021).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, forming diverse derivatives. For example, tert-butyl 4-oxopiperidine-1-carboxylate can react with BuLi and BrCH2CH=CRR’ to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (A. I. Moskalenko & V. Boev, 2014).
Wissenschaftliche Forschungsanwendungen
-
tert-Butyl 4-oxopiperidine-1-carboxylate
- Application : This compound is used as a building block in pharmaceutical research .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
-
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
-
tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone
- Application : This compound was used in a reaction with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
- Methods of Application : The reaction was carried out in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ .
- Results or Outcomes : The reaction afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
-
tert-Butyl 4-oxopiperidine-1-carboxylate
- Application : This compound is used as a building block in pharmaceutical research .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
-
- Application : This compound is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
-
tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone
- Application : This compound was used in a reaction with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
- Methods of Application : The reaction was carried out in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ .
- Results or Outcomes : The reaction afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
-
tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone
- Application : This compound was used in a reaction with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
- Methods of Application : The reaction was carried out in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ .
- Results or Outcomes : The reaction afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
-
- Application : This compound is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
-
tert-Butyl 4-oxopiperidine-1-carboxylate
- Application : This compound is used as a building block in pharmaceutical research .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKZGGZDSJORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624245 | |
| Record name | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
117565-57-8 | |
| Record name | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

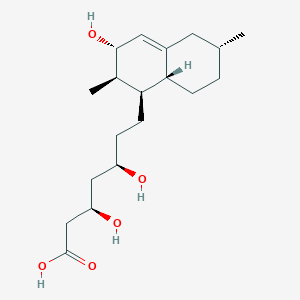
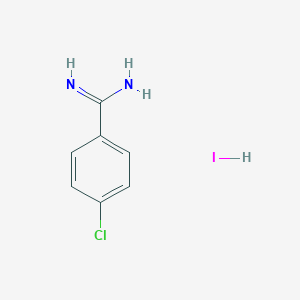
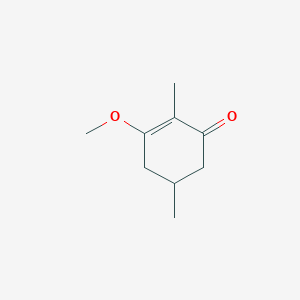
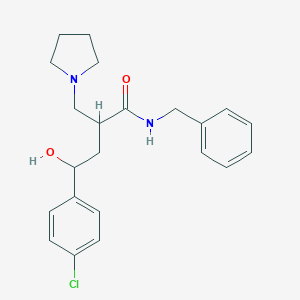
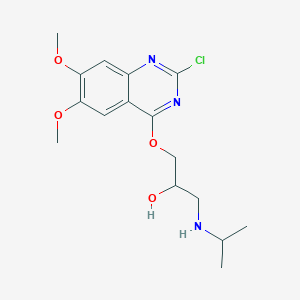
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
